molecular formula C15H18Cl2N2O2 B6636133 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one

Cat. No. B6636133
M. Wt: 329.2 g/mol
InChI Key: ZJZOCGLISVIBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one, also known as CPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the widely used psychostimulant drug, methamphetamine, and has been found to exhibit similar pharmacological properties. In

Mechanism of Action

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one acts as a psychostimulant by increasing the release of dopamine and norepinephrine in the brain. It also inhibits the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This leads to an accumulation of these neurotransmitters in the brain, resulting in increased arousal, alertness, and mood.
Biochemical and Physiological Effects
1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one has been found to have a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animal models. It also increases heart rate and blood pressure, and can cause vasoconstriction. These effects are thought to be due to its actions on the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one has several advantages as a tool for scientific research. It is a potent psychostimulant that can be used to study the neurobiological mechanisms underlying addiction and other psychiatric disorders. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use. It can be toxic at high doses, and its effects can be difficult to interpret due to its complex pharmacological profile.

Future Directions

There are several potential future directions for research on 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one. One area of interest is its potential as a treatment for depression and other psychiatric disorders. 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one has been found to have antidepressant-like effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as a tool for studying the role of dopamine and norepinephrine in addiction and other neuropsychiatric disorders. Finally, there is a need for further research on the safety and toxicity of 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one, particularly at high doses.

Synthesis Methods

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-chloroacetophenone with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to form 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one. Other methods include the use of 4-chlorobenzaldehyde and piperazine as starting materials.

Scientific Research Applications

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of pharmacological effects, including dopamine and norepinephrine release, inhibition of monoamine oxidase, and increased locomotor activity. These effects make 1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one a valuable tool for studying the neurobiological mechanisms underlying addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

1-[4-(2-chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O2/c16-11-15(21)19-9-7-18(8-10-19)14(20)6-3-12-1-4-13(17)5-2-12/h1-2,4-5H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZOCGLISVIBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CC=C(C=C2)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Chloroacetyl)piperazin-1-yl]-3-(4-chlorophenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.